molecular formula C6H3FN2S B107291 5-Fluorobenzo-[2,1,3]-thiadiazole CAS No. 17821-75-9

5-Fluorobenzo-[2,1,3]-thiadiazole

Cat. No.: B107291
CAS No.: 17821-75-9
M. Wt: 154.17 g/mol
InChI Key: LNZHAYNBUMVVBK-UHFFFAOYSA-N
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Description

5-Fluorobenzo-[2,1,3]-thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring The presence of a fluorine atom at the 5th position of the benzene ring adds unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo-[2,1,3]-thiadiazole typically involves the reaction of 2-aminobenzenethiol with fluorinating agents under controlled conditions. One common method includes the use of sulfur and fluorine-containing reagents to introduce the thiadiazole ring and the fluorine atom simultaneously. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo-[2,1,3]-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-Fluorobenzo-[2,1,3]-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo-[2,1,3]-thiadiazole: Lacks the fluorine atom, resulting in different chemical properties.

    5-Chlorobenzo-[2,1,3]-thiadiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    5-Bromobenzo-[2,1,3]-thiadiazole:

Uniqueness

The presence of the fluorine atom in 5-Fluorobenzo-[2,1,3]-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. This uniqueness enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZHAYNBUMVVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371953
Record name 5-Fluorobenzo-[2,1,3]-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17821-75-9
Record name 5-Fluorobenzo-[2,1,3]-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17821-75-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Fluoro-benzene-1,2-diamine (2.5 g, 19.8 mmol) was added into a 50-mL Schlenk flask. The system was flushed with argon before 200 mL of chloroform was added and followed by addition of triethylamine (11.05 mL, 79.3 mmol). A clear solution was observed after stirring at room temperature for 10 minutes. Thionyl chloride (5.18 g, 43.6 mmol) was added dropwise. The mixture was heated to reflux for 5 hours before being cooled down to room temperature. The organic layer was washed with brine (100 mL) and further dried over anhydrous MgSO4. After removal of the solvent, the product was purified by silica gel column with hexane/dichloromethane (v/v, 1/2) as the eluent. Removal of the solvent offered a colorless oil (1.35 g, 44.3% yield) after being dried in vacuo. 1H NMR (CDCl3, 500 MHz): δ7.93 (d×d, 1H, J=9.0 Hz×5.0 Hz), δ 7.56 (d×d, 1H, J=9 Hz×2.5 Hz), δ 7.38 (m, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11.05 mL
Type
reactant
Reaction Step Two
Quantity
5.18 g
Type
reactant
Reaction Step Three
Name
Yield
44.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-fluoro-2,1,3-benzothiadiazole a popular choice in designing donor polymers for organic solar cells?

A1: FBT is favored for its electron-deficient nature, which makes it suitable for creating donor-acceptor (D-A) conjugated polymers. When paired with electron-rich donor units, FBT contributes to a narrowed band gap in the resulting polymer, enhancing light absorption in the visible region and improving the efficiency of solar energy harvesting. [, , , , ]

Q2: How does the incorporation of fluorine into the benzothiadiazole unit affect the properties of the polymer?

A2: The introduction of fluorine leads to several beneficial effects. First, it lowers the highest occupied molecular orbital (HOMO) level of the polymer, increasing the open-circuit voltage (Voc) in OSC devices, which ultimately enhances device efficiency. [, , ] Second, it can improve the planarity and packing of the polymer chains, leading to increased charge carrier mobility. [, ] Finally, it can impact the morphology of the active layer in OSCs, improving the blend film's nanoscale phase separation and charge transport properties. [, ]

Q3: What is the impact of molecular weight on the performance of polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A3: Research has shown that higher molecular weight polymers incorporating FBT can exhibit enhanced performance in both OSCs and OFETs. Higher molecular weight often leads to improved charge carrier mobility due to longer polymer chains facilitating better charge transport. In OSCs, this translates to higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE). []

Q4: How does the regioregularity of the polymer backbone affect the properties of materials containing 5-fluoro-2,1,3-benzothiadiazole?

A4: Regioregularity refers to the specific orientation of repeating units within a polymer chain. When FBT is incorporated into a thiophene-based polymer with controlled regioregularity, it influences the dipole moment and interchain stacking. Regioregular polymers with FBT typically exhibit tighter interchain stacking, leading to improved charge transport and enhanced power conversion efficiencies in OSC devices. []

Q5: Beyond organic solar cells, what other applications are being explored for polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A5: FBT-containing polymers are also being investigated for use in organic field-effect transistors (OFETs) [] and polymer light-emitting diodes (PLEDs). [] In PLEDs, FBT-based conjugated polyelectrolytes can be used as interlayers to improve electron injection and hole-blocking properties, leading to enhanced device efficiency and faster response times. []

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